

An In-depth Technical Guide to Hexahydro-2(3H)-Benzofuranone Derivatives and Analogs

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Compound of Interest

Compound Name: 2(3H)-Benzofuranone, hexahydro-

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Introduction

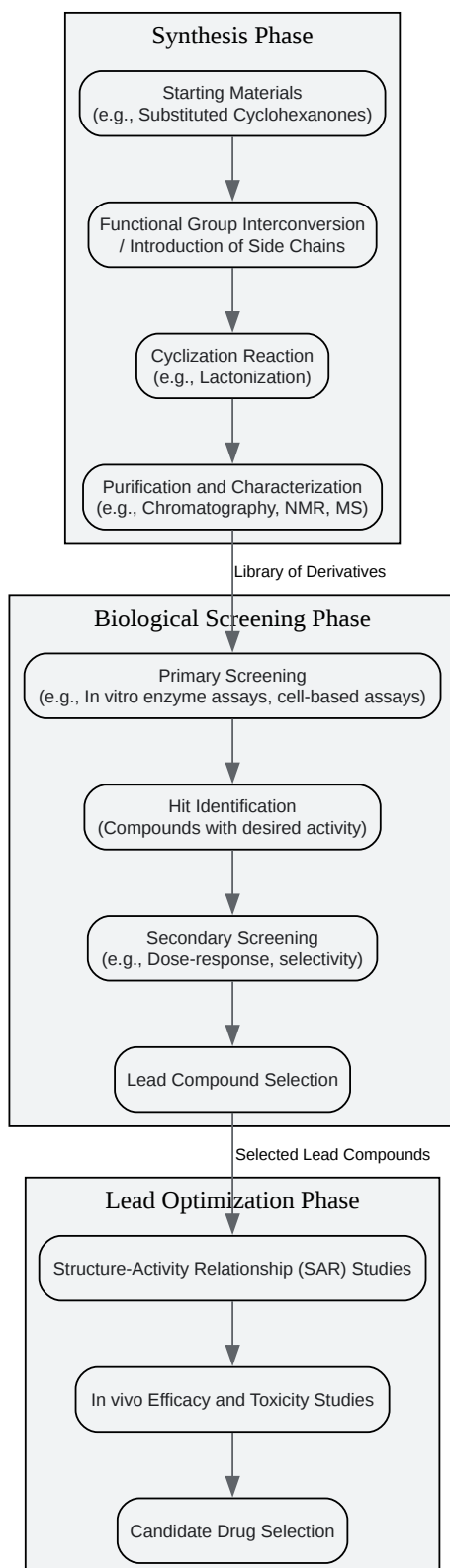
The hexahydro-2(3H)-benzofuranone core is a privileged scaffold in medicinal chemistry, forming the structural basis of a diverse range of biologically active molecules. This bicyclic lactone system, consisting of a fused cyclohexane and γ -butyrolactone ring, offers a versatile platform for the development of novel therapeutic agents. Derivatives and analogs of this core structure have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory effects. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of hexahydro-2(3H)-benzofuranone derivatives, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the Hexahydro-2(3H)-Benzofuranone Scaffold

The synthesis of the hexahydro-2(3H)-benzofuranone core and its derivatives can be achieved through several synthetic strategies. A common and effective method involves the intramolecular cyclization of a substituted cyclohexane precursor.

A general synthetic workflow for the preparation and screening of hexahydro-2(3H)-benzofuranone derivatives is outlined below. This workflow represents a common strategic

approach in medicinal chemistry for the discovery of novel bioactive compounds.



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A general workflow for the synthesis and screening of bioactive compounds.

Biological Activities and Mechanisms of Action

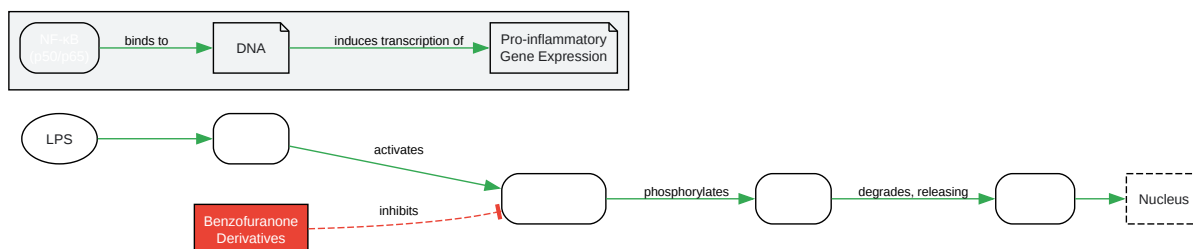
Hexahydro-2(3H)-benzofuranone derivatives have been extensively investigated for their therapeutic potential in various disease areas. The following sections detail their key biological activities, supported by quantitative data and mechanistic insights.

Anti-inflammatory Activity

A significant number of hexahydro-2(3H)-benzofuranone analogs exhibit potent anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF- κ B Signaling Pathway Inhibition:

The NF- κ B pathway is a critical regulator of the inflammatory response. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of I κ B α . This allows the NF- κ B (p50/p65) dimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines. Certain benzofuranone derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.

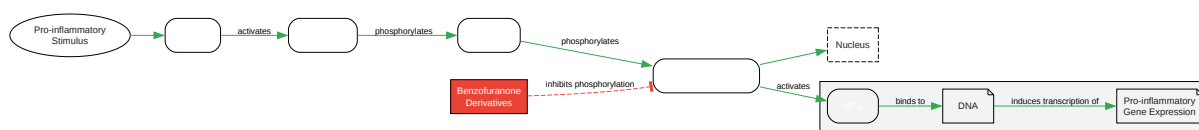


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Inhibition of the NF- κ B signaling pathway by benzofuranone derivatives.

MAPK Signaling Pathway Inhibition:

The MAPK signaling cascade, comprising kinases such as ERK, JNK, and p38, also plays a crucial role in inflammation. Activation of these kinases by upstream signals leads to the phosphorylation and activation of transcription factors like AP-1, which in turn promote the expression of inflammatory genes. Benzofuranone derivatives can interfere with this pathway by inhibiting the phosphorylation of key MAPK proteins.^[1]



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Inhibition of the MAPK signaling pathway by benzofuranone derivatives.

Quantitative Anti-inflammatory Activity Data:

The anti-inflammatory potential of various benzofuranone derivatives has been quantified using in vitro and in vivo models. A selection of these compounds and their corresponding activities are presented below.

Compound ID	Assay	Target/Mediator	Activity (IC50/Inhibition %)	Reference
BF-1	Carrageenan-induced paw edema	Inflammation	50% inhibition at 30 mg/kg	[2]
BF-2	Nitric Oxide (NO) Production in RAW 264.7 cells	iNOS	IC50: 17.3 μ M	[3]
BF-3	Nitric Oxide (NO) Production in RAW 264.7 cells	iNOS	IC50: 16.5 μ M	[3]
BF-4	Prostaglandin E2 (PGE2) Production	COX-2	IC50: 1.48 μ M	[4]
BF-5	Interleukin-6 (IL-6) Production	IL-6	IC50: 1.2 μ M	[4]
BF-6	Chemokine (C-C) Ligand 2 (CCL2) Production	CCL2	IC50: 1.5 μ M	[4]
5d	Nitric Oxide (NO) Production in RAW 264.7 cells	iNOS	IC50: 52.23 \pm 0.97 μ M	[5][6]

Antimicrobial Activity

Certain hexahydro-2(3H)-benzofuranone analogs have demonstrated notable activity against a range of microbial pathogens. Their mechanism of action is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Activity Data:

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound. The MIC values for several benzofuranone derivatives against various bacterial and fungal strains are listed below.

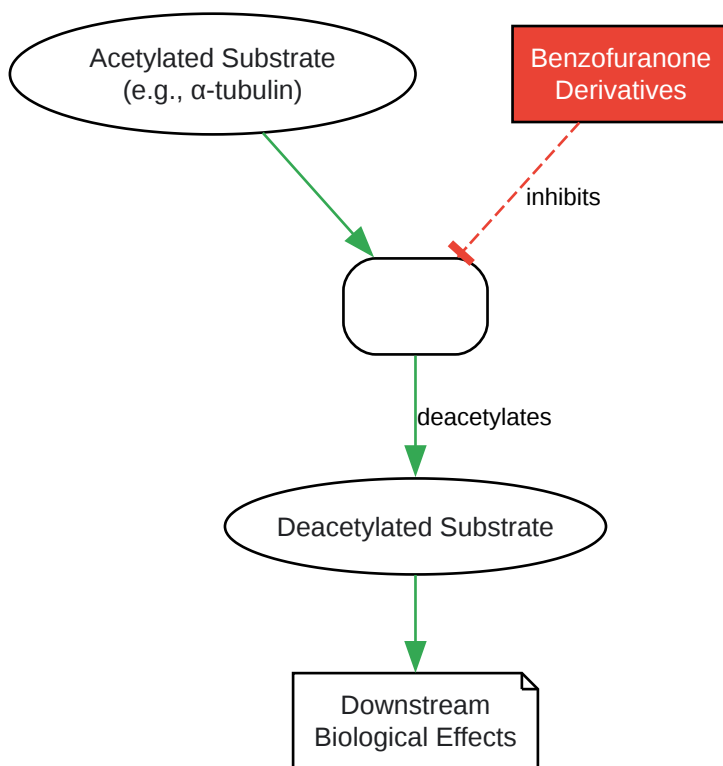
Compound ID	Microorganism	MIC (µg/mL)	Reference
AB-1	Staphylococcus aureus	12.5	[3]
AB-1	Escherichia coli	25	[3]
AB-1	Salmonella typhimurium	12.5	[3]
AB-2	Penicillium italicum	12.5	[3]
AB-2	Colletotrichum musae	12.5-25	[3]
AB-3	Bacillus subtilis	6.25	[7]
AB-3	Staphylococcus aureus	12.5	[7]
AB-4	Staphylococcus aureus	0.039	[8]

Sirtuin 2 (SIRT2) Inhibition

SIRT2 is a NAD⁺-dependent deacetylase that has emerged as a promising therapeutic target for neurodegenerative diseases and cancer. Several benzofuranone derivatives have been identified as selective inhibitors of SIRT2.

SIRT2 Inhibition Signaling:

SIRT2 is primarily a cytoplasmic protein that deacetylates various substrates, including α -tubulin and other proteins involved in cell cycle regulation and metabolism. Inhibition of SIRT2 can lead to the hyperacetylation of its substrates, which can in turn induce cell cycle arrest and apoptosis in cancer cells.



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Mechanism of SIRT2 inhibition by benzofuranone derivatives.

Quantitative SIRT2 Inhibitory Activity Data:

The potency of benzofuranone derivatives as SIRT2 inhibitors is typically determined by measuring their half-maximal inhibitory concentration (IC₅₀).

Compound ID	SIRT Isoform	Activity (IC50 μ M)	Reference
7e	SIRT2	3.81	[1][9]
7a	SIRT2	8.85	[1][9]
7c	SIRT2	17.76	[1][9]
7d	SIRT2	43.93	[1][9]
Tenovin-6	SIRT2	9	[10]
AGK2	SIRT2	3.5	[10]
TM	SIRT2	0.038	[10]
SirReal2	SIRT2	0.23	[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives

This protocol describes a domino Friedel-Crafts/lactonization reaction for the synthesis of 3,3-disubstituted-3H-benzofuran-2-one derivatives.[11]

Materials:

- Substituted phenol (1.0 equiv)
- Diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate (1.1 equiv)
- Solvent (e.g., acetic acid, dichloromethane)
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- To a solution of the substituted phenol in the chosen solvent under an inert atmosphere, add the electrophilic counterpart (diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate).
- Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (monitored by TLC).
- Upon completion of the reaction, remove the solvent under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,3-disubstituted-3H-benzofuran-2-one derivative.
- Characterize the final product using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This widely used animal model assesses the in vivo anti-inflammatory activity of test compounds.^[2]^[12]

Materials:

- Wistar rats or Swiss mice
- Carrageenan (1% w/v in sterile saline)
- Test compound solution/suspension
- Positive control (e.g., Indomethacin, 5 mg/kg)
- Vehicle control (e.g., saline, Tween 80)
- Plethysmometer

Procedure:

- Fast the animals overnight with free access to water.

- Measure the initial volume of the right hind paw of each animal using a plethysmometer.
- Administer the test compound, positive control, or vehicle to the respective groups of animals via the desired route (e.g., intraperitoneally or orally).
- After a specific pre-treatment time (e.g., 30 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
- Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
- Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the following formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[\[13\]](#)[\[14\]](#)

Materials:

- RAW 264.7 murine macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
- Lipopolysaccharide (LPS)
- Test compound solution
- Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
- 96-well microtiter plates

Procedure:

- Seed RAW 264.7 cells in a 96-well plate at a density of 1.5×10^5 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS (1 $\mu\text{g/mL}$) for 24 hours to induce NO production.
- After incubation, collect the cell culture supernatant.
- To 100 μL of the supernatant in a new 96-well plate, add 100 μL of Griess reagent.
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control group. Determine the IC50 value of the test compound.

In Vitro Enzyme Assay: SIRT2 Deacetylase Activity

This fluorometric assay is used to screen for inhibitors of SIRT2 deacetylase activity.[\[15\]](#)[\[16\]](#)

Materials:

- Recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue)
- NAD⁺
- Developer solution (containing a protease to cleave the deacetylated substrate)
- Assay buffer
- Test compound solution
- 96-well black microtiter plates

- Fluorometric microplate reader

Procedure:

- In a 96-well black plate, add the assay buffer, NAD⁺, and the fluorogenic SIRT2 substrate.
- Add various concentrations of the test compound to the wells.
- Initiate the reaction by adding the recombinant SIRT2 enzyme.
- Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes).
- Stop the reaction and develop the fluorescent signal by adding the developer solution.
- Incubate at room temperature for a short period (e.g., 10-15 minutes).
- Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-380 nm and emission at 450-480 nm).
- Calculate the percentage of SIRT2 inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The hexahydro-2(3H)-benzofuranone scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The synthetic versatility of this core allows for the generation of diverse chemical libraries, which can be screened for various pharmacological effects. The anti-inflammatory, antimicrobial, and SIRT2 inhibitory properties highlighted in this guide underscore the potential of these compounds in addressing significant unmet medical needs. The provided experimental protocols and mechanistic insights are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future structure-activity relationship studies will be crucial in optimizing the potency and selectivity of these promising molecules, ultimately leading to the identification of new drug candidates.

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